Altropane I-123 is a radiopharmaceutical compound primarily used in single photon emission computed tomography (SPECT) imaging. It is an iodinated derivative of the N-allyl analog of WIN 35,428, designed to act as a dopamine transporter inhibitor. The compound is particularly valuable for its high affinity and selectivity for the dopamine transporter, making it an effective marker for visualizing dopamine neurons, which is crucial in diagnosing conditions such as Parkinson's disease and other parkinsonian syndromes .
Altropane I-123 is classified as a small molecule and falls under the category of investigational drugs. It has been identified with the DrugBank accession number DB15144 and has been investigated in clinical trials aimed at evaluating its diagnostic efficacy and safety . The compound's chemical formula is C₁₈H₂₁FINO₂, with a molecular weight of approximately 425.275 g/mol .
The synthesis of Altropane I-123 involves several key steps:
Industrial production of Altropane I-123 employs automated systems designed for handling radioactive materials, ensuring safety and efficiency during large-scale synthesis.
Altropane I-123 has a complex molecular structure characterized by:
The structure includes a bicyclic tropane framework linked to a phenyl group and an iodine atom, which plays a critical role in its function as an imaging agent .
Altropane I-123 primarily participates in substitution reactions due to its iodine atom's reactivity. Key aspects include:
The products formed from these reactions depend on the reagents used and the reaction conditions applied, allowing for the development of various derivatives that may have different pharmacological properties.
Altropane I-123 functions by selectively binding to the dopamine transporter located on dopamine-producing neurons. This binding allows for visualization during SPECT imaging, facilitating the assessment of dopamine neuron integrity. In patients with Parkinsonian syndromes, a decreased number of dopamine-producing cells correlates with reduced binding sites for Altropane I-123, leading to lower visibility in imaging scans compared to non-Parkinsonian patients .
Altropane I-123 exhibits several notable physical and chemical properties:
Altropane I-123 is primarily utilized in medical diagnostics:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3